15,16-DiHODE

Description

Overview of Alpha-Linolenic Acid (ALA) Metabolism and Derived Oxylipins

Alpha-linolenic acid (ALA) is an essential C-18 n-3 polyunsaturated fatty acid, primarily obtained from dietary sources such as flaxseeds, walnuts, and canola oil. Once ingested, ALA can be incorporated into body lipid pools, particularly triglycerides and phospholipid membranes. ALA serves as a precursor for the endogenous synthesis of longer-chain n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA, though with limited efficiency) nih.gov. Beyond elongation and desaturation, ALA is directly metabolized into a diverse range of C18-oxylipins through enzymatic pathways.

The primary enzymatic pathways for ALA metabolism into oxylipins include:

Lipoxygenase (LOX) Pathway: This pathway produces hydroperoxy- and hydroxyoctadecatrienoic acids (HOTrEs), such as 9S-HOTrE and 13S-HOTrE researchgate.net.

Cyclooxygenase (COX) Pathway: While less prominent for ALA compared to n-6 PUFAs, COX enzymes can also metabolize ALA to certain oxylipins researchgate.net.

Cytochrome P450 (CYP) Pathway: CYP epoxygenase activity (e.g., through CYP2 isoforms like CYP2C2 and CYP2CAA) leads to the formation of epoxyoctadecadienoic acids (EpODEs), including 9,10-EpODE, 12,13-EpODE, and 15,16-EpODE foodb.ca. These epoxides are then further hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme into their corresponding dihydroxyoctadecadienoic acids (DiHODEs) foodb.ca.

Positioning of 15,16-Dihydroxyoctadecadienoic Acid (15,16-DiHODE) within the Oxylipin Network

Within the complex network of ALA-derived oxylipins, 15,16-Dihydroxyoctadecadienoic Acid (this compound) stands out as a significant metabolite. It is specifically an α-linolenic acid-derived oxylipin. Its formation pathway involves the initial epoxidation of ALA by cytochrome P450 enzymes to yield 15,16-Epoxyoctadecadienoic Acid (15,16-EpODE), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form this compound foodb.ca.

Research findings indicate that this compound is a prominent ALA-derived metabolite in human serum. Studies have shown that this compound is often the major ALA-derived metabolite detected in human serum, surpassing the levels of other DiHODEs such as 9,10-DiHODE and 12,13-DiHODE, and its precursor, 15,16-EpODE. This suggests its considerable presence in systemic circulation. Furthermore, the levels of ALA-derived oxylipins, including 15,16-EpODE, can be directly influenced by dietary ALA intake, showing a positive correlation with ALA levels in human erythrocyte membranes.

While the epoxide precursors (EpODEs) are often recognized for their anti-inflammatory and pro-resolving effects, their hydrolysis into vicinal diols like this compound by sEH can sometimes lead to compounds with contrasting biological activities. For instance, some lipid diols, including certain DiHOMEs (derived from linoleic acid), have been associated with promoting inflammation and cytotoxicity. In models of inflammatory conditions, such as arthritis, inhibition of sEH has been shown to decrease the concentrations of this compound, suggesting a role for this diol in such pathologies. Similarly, in a bladder cancer model, a combination treatment involving an sEH inhibitor significantly reduced plasma this compound levels. The ratio of this compound to its epoxide precursor, 15,16-EpODE, has also been observed to be higher in certain conditions like anorexia nervosa, potentially indicating altered sEH activity.

The relative abundance of ALA-derived DiHODEs in human serum is summarized in the table below:

Table 1: Relative Abundance of ALA-Derived DiHODEs in Human Serum

| Metabolite | Relative Abundance in Human Serum |

| This compound | Major ALA-derived metabolite |

| 15,16-EpODE (precursor) | Substantial, but less than this compound |

| 9,10-DiHODE | Lower levels |

| 12,13-DiHODE | Lower levels |

Structure

3D Structure

Properties

Molecular Formula |

C18H32O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

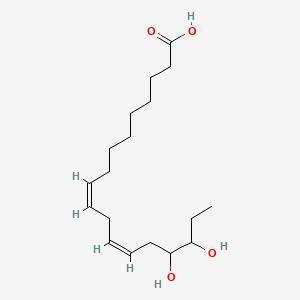

IUPAC Name |

(9Z,12Z)-15,16-dihydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22)/b6-4-,12-10- |

InChI Key |

LKLLJYJTYPVCID-OHPMOLHNSA-N |

Isomeric SMILES |

CCC(C(C/C=C\C/C=C\CCCCCCCC(=O)O)O)O |

Canonical SMILES |

CCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 15,16 Dihode

Precursor Substrates and Their Conversion

The journey to 15,16-DiHODE begins with a common dietary omega-3 fatty acid, which undergoes enzymatic modification to form an intermediate compound that is then further processed.

Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, serves as the initial substrate for the synthesis of this compound. mdpi.com As a primary building block, ALA is acted upon by specific enzymes that introduce new functional groups, initiating its conversion into a series of biologically active metabolites. mdpi.com

The first major conversion step in the pathway is the epoxidation of ALA. This reaction targets one of the double bonds in the fatty acid chain, resulting in the formation of an epoxide. Specifically, ALA is metabolized to 15,16-epoxyoctadecadienoic acid (15,16-EpODE). mdpi.com This epoxide is a crucial and chemically stable intermediate. mdpi.comnih.gov The final step in the formation of this compound is the hydrolysis of this epoxide group in 15,16-EpODE by the soluble epoxide hydrolase (sEH) enzyme, which opens the three-membered epoxide ring to form two hydroxyl groups, yielding the corresponding diol, this compound. mdpi.comnih.gov In human serum, 15,16-EpODE and its resulting diol, this compound, are the most prominent metabolites derived from ALA via this pathway. mdpi.com

Enzymatic Pathways Governing this compound Formation

The conversion of ALA to this compound is not spontaneous; it is governed by the precise action of specific enzyme systems, primarily the cytochrome P450 superfamily.

The epoxidation of polyunsaturated fatty acids like ALA is a primary function of cytochrome P450 (CYP) enzymes, which act as monooxygenases. nih.govnih.gov These enzymes are central to the metabolism of a vast array of endogenous and exogenous compounds. mdpi.com In this context, their "epoxygenase activity" refers to their ability to introduce an oxygen atom across a carbon-carbon double bond to form an epoxide ring. nih.govmdpi.com

Research has identified specific isoforms within the CYP superfamily that are responsible for metabolizing ALA. The epoxidation of ALA to form 15,16-EpODE, along with its isomers 9,10-EpODE and 12,13-EpODE, is carried out by CYP2 isoforms, particularly CYP2C2 and CYP2CAA. mdpi.com While another isoform, CYP2U1, is also known to metabolize ALA, it directs the fatty acid down a different path, producing 18-hydroxyoctadecatrienoic acid (18-HOTrE) rather than an epoxide. mdpi.com

| Enzyme/Isoform | Substrate | Primary Product(s) | Enzymatic Action |

|---|---|---|---|

| CYP2C2 | Alpha-Linolenic Acid (ALA) | 15,16-EpODE, 12,13-EpODE, 9,10-EpODE | Epoxidation |

| CYP2CAA | Alpha-Linolenic Acid (ALA) | 15,16-EpODE, 12,13-EpODE, 9,10-EpODE | Epoxidation |

| CYP2U1 | Alpha-Linolenic Acid (ALA) | 18-Hydroxyoctadecatrienoic Acid (18-HOTrE) | Hydroxylation |

| Soluble Epoxide Hydrolase (sEH) | 15,16-EpODE | This compound | Hydrolysis |

The mechanism by which CYP enzymes form epoxides from polyunsaturated fatty acids is a well-defined catalytic cycle. mdpi.com The process can be summarized in the following key steps:

Substrate Binding: The fatty acid substrate binds to the active site of the CYP enzyme. mdpi.com

Iron Reduction: An electron is transferred from a redox partner (like NADPH) to the heme iron center of the enzyme, reducing it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. mdpi.com

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous iron. mdpi.com

Second Electron Transfer: A second electron is transferred to the complex. mdpi.com

Protonation: Two subsequent protonation events occur. mdpi.com

Water Release: The complex is deprotonated, releasing a molecule of water and forming a highly reactive iron-oxo intermediate (an FeO³⁺ species). mdpi.com

Oxygen Transfer: This powerful oxidizing intermediate transfers its oxygen atom to a double bond on the fatty acid substrate, thereby forming the epoxide ring and returning the enzyme to its original ferric state, ready for another catalytic cycle. mdpi.com

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis

The primary enzymatic route for the formation of this compound is through the action of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of various epoxy fatty acids, converting them into their corresponding diols.

Role of sEH in the Conversion of 15,16-EpODE to this compound

Soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide 15,16-EpODE, a metabolite of alpha-linolenic acid (ALA), to form this compound. nih.gov This conversion is a key step in the metabolic pathway of epoxy fatty acids. The sEH enzyme is a homodimer, with each monomer containing a C-terminal hydrolase domain where this reaction occurs. nih.govnih.gov

The catalytic mechanism is a two-step process characteristic of the α/β-hydrolase fold family of enzymes. acs.orgucdavis.edu

Formation of a Covalent Intermediate: The reaction begins with a nucleophilic attack by the carboxylic acid of a key aspartate residue (Asp333) on one of the carbon atoms of the epoxide ring in 15,16-EpODE. ucdavis.edunih.gov This attack is facilitated by other residues within the active site, including His523, which orients and activates the nucleophile. ucdavis.edu The epoxide ring is polarized by hydrogen bonding from two tyrosine residues (Tyr381 and Tyr465), making it more susceptible to the nucleophilic attack. ucdavis.eduacs.org This ring-opening step results in the formation of a stable, covalent α-hydroxy ester-enzyme intermediate. acs.orgnih.gov

Hydrolysis of the Intermediate: The second step involves the hydrolysis of the ester bond. An activated water molecule, coordinated by the catalytic triad, attacks the carbonyl carbon of the ester intermediate. This leads to the collapse of the resulting tetrahedral intermediate, which cleaves the ester bond, releasing the this compound product and regenerating the active enzyme. nih.gov

The regioselectivity of the hydrolysis, meaning which of the two epoxide carbons is attacked, is controlled by the precise positioning of the substrate within the active site, guided by the key tyrosine residues. acs.org

| Residue | Function in Catalysis | Reference |

|---|---|---|

| Asp333 | Acts as the primary nucleophile, attacking the epoxide ring to form a covalent ester intermediate. | ucdavis.edunih.gov |

| His523 | Part of the catalytic triad; activates and orients the Asp333 nucleophile for attack. | ucdavis.edu |

| Tyr381 & Tyr465 | Polarize the epoxide oxygen via hydrogen bonding, stabilizing the transition state and facilitating ring-opening. | acs.orgucdavis.eduacs.org |

| Asp495 | Assists His523 in activating the Asp333 nucleophile. | ucdavis.edu |

Regulation of sEH Activity and its Impact on Diol Formation

The rate of this compound formation is directly dependent on the activity of the sEH enzyme, which is regulated by multiple factors. The level of sEH activity determines the balance between the epoxide precursor (15,16-EpODE) and the diol product (this compound), with the ratio of these two molecules often used as an in vivo indicator of sEH activity. nih.gov

Genetic Regulation: Single nucleotide polymorphisms (SNPs) in the EPHX2 gene, which encodes sEH, can lead to amino acid substitutions that alter enzyme activity. nih.govnih.gov For instance, the Arg287Gln (R287Q) polymorphism has been shown to significantly reduce the epoxide hydrolase activity of sEH, which would lead to a decreased rate of this compound formation. nih.govnih.gov This particular SNP may affect the stability of the active enzyme dimer. nih.gov

Hormonal and Sex-Specific Regulation: There is a notable sexual dimorphism in sEH expression and activity, largely regulated by estrogen. frontiersin.org Estrogen has been shown to downregulate the expression of the EPHX2 gene. frontiersin.orgnih.gov Consequently, females tend to have lower sEH activity compared to males, which would result in a lower basal rate of diol formation, including this compound. frontiersin.org

Regulation in Disease States: The expression and activity of sEH can be altered in various pathological conditions. In diabetic models, high glucose levels have been observed to suppress sEH protein and mRNA levels, potentially through mechanisms involving oxidative stress. researchgate.net Conversely, increased sEH expression is often associated with inflammation and cardiovascular disease. researchgate.net These changes in sEH activity directly impact the levels of diols produced.

Allosteric Regulation: sEH is a bifunctional enzyme with a separate N-terminal phosphatase domain. nih.govnih.gov The activity of the C-terminal hydrolase domain can be allosterically regulated by substrates of the phosphatase domain, and vice versa. This reciprocal regulation allows for a complex balancing of different bioactive lipid metabolic pathways. nih.gov

| Regulatory Factor | Effect on sEH Activity | Impact on this compound Formation | Reference |

|---|---|---|---|

| Genetic Polymorphisms (e.g., R287Q) | Decreased hydrolase activity. | Decreased formation. | nih.govnih.gov |

| Estrogen | Downregulates EPHX2 gene expression, leading to lower enzyme levels. | Decreased formation (observed as a sex difference). | frontiersin.orgnih.gov |

| High Glucose (Diabetes) | Suppresses sEH protein and mRNA expression. | Decreased formation. | researchgate.net |

| Inflammation | Associated with increased sEH expression. | Increased formation. | researchgate.net |

| sEH Inhibitors (sEHI) | Block the active site, preventing substrate hydrolysis. | Decreased formation. | frontiersin.org |

Potential for Non-Enzymatic Pathways in this compound Formation

Beyond the well-defined enzymatic pathway, there is potential for the non-enzymatic formation of this compound. Polyunsaturated fatty acids like alpha-linolenic acid are susceptible to oxidation through free radical-catalyzed reactions, a process known as autoxidation. nih.gov

Enzymatic Regulation and Modulation of 15,16 Dihode Levels

Transcriptional and Post-Translational Regulation of CYP Enzymes Impacting 15,16-DiHODE Biosynthesis

The biosynthesis of this compound begins with the epoxidation of α-linolenic acid (ALA) by specific cytochrome P450 (CYP) epoxygenases, notably CYP2 isoforms like CYP2C2 and CYP2CAA, leading to the formation of 15,16-epoxyoctadecadienoic acid (15,16-EpODE) mdpi.comresearchgate.netresearchgate.net. This epoxide is then hydrolyzed by sEH to yield this compound mdpi.comresearchgate.net.

The expression and activity of CYP enzymes are subject to complex regulatory mechanisms, including transcriptional and post-translational control mdpi.commdpi.com. Transcriptional regulation often involves nuclear receptors such as the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR), which can induce the expression of various CYP isoforms mdpi.commdpi.comnih.govbibliotekanauki.pl. For instance, CYP induction is primarily a transcriptional process, though non-transcriptional mechanisms like enzyme stabilization or inhibition of protein degradation have also been reported mdpi.com. Genetic polymorphisms in CYP genes also contribute significantly to inter-individual and inter-ethnic variability in enzyme expression and activity mdpi.comnih.gov. While direct evidence specifically detailing the transcriptional and post-translational regulation of CYP2C2 and CYP2CAA in the context of this compound biosynthesis is less extensively documented, the general principles of CYP regulation apply. Changes in CYP expression and subsequent metabolism of polyunsaturated fatty acids (PUFAs) have been linked to perturbations in energy metabolism, lipid metabolism, and metabolic diseases mdpi.com.

Regulation of Soluble Epoxide Hydrolase (sEH) Expression and Activity

Soluble epoxide hydrolase (sEH) plays a crucial role in the metabolism of epoxy fatty acids (EpFAs), including 15,16-EpODE, converting them into their corresponding diols, such as this compound mdpi.comresearchgate.netnih.gov. Therefore, the regulation of sEH expression and activity directly impacts the levels of this compound.

Factors Influencing sEH Levels in Different Biological Contexts

sEH expression and activity are modulated in various physiological and pathophysiological conditions, making it a significant therapeutic target nih.govfrontiersin.orgresearchgate.net.

Disease States: sEH is implicated in several diseases, including hypertension, cardiac hypertrophy, arteriosclerosis, diabetes, pain, and cancer nih.govfrontiersin.orgresearchgate.netnih.gov. Its expression can be upregulated in conditions like cardiac hypertrophy (e.g., in a rat Angiotensin-II induced model) and in adipose tissue in obesity nih.govfrontiersin.orgucanr.edu. Conversely, sEH expression can be downregulated in cardiomyocytes frontiersin.org. Increased sEH expression and accelerated conversion of PUFA epoxides to their diols are associated with inflammation and chronic diseases like cardiovascular disease, diabetes, and Alzheimer's disease researchgate.net.

Hormonal Regulation: Sex-specific differences in sEH activity have been observed, with higher activity in post-puberty male mice compared to females, suggesting differential regulation by hormones such as testosterone (B1683101) and estradiol (B170435) nih.govfrontiersin.org. Estrogen-dependent suppression of sEH expression has been noted, which may contribute to better cardiac performance and lower incidence of ischemic cardiovascular diseases in women frontiersin.org.

Transcription Factors: Angiotensin II (AngII) can promote sEH expression in vascular endothelial cells by enhancing the binding of the transcription factor c-Jun to the sEH gene promoter region frontiersin.org. Peroxisome proliferator-activated receptor gamma (PPARγ) agonists, such as troglitazone (B1681588) and rosiglitazone, have been shown to influence sEH expression, with opposing effects depending on the tissue frontiersin.orgresearchgate.net.

Inflammation: sEH activity is often increased during inflammation, to the extent that sEH message, protein, and catalytic activity can serve as markers of tissue inflammation nih.gov.

Pharmacological Modulation of sEH Activity and its Effect on this compound Concentrations

Pharmacological inhibition of sEH activity is a key strategy to modulate EpFA levels, including those of 15,16-EpODE and consequently this compound.

sEH Inhibitors (sEHIs): sEHIs prevent the hydrolysis of EpFAs to their corresponding diols, thereby increasing the bioavailability of beneficial epoxides nih.govescholarship.org. Studies have shown that sEHIs can significantly alter oxylipin profiles. For example, in a rheumatoid arthritis model, treatment with an sEH inhibitor led to increased levels of epoxides such as 12(13)-EpODE and decreased levels of several diols, including this compound nih.govescholarship.org.

Specific Inhibitor Effects:

PTUPB (a dual COX-2/sEH inhibitor): In tumor tissues, PTUPB treatment caused an approximate 2-fold increase in 15,16-EpODE, while having no significant effect on this compound levels aacrjournals.org. This suggests that while PTUPB effectively inhibits sEH, the impact on this compound might be complex due to its dual inhibition of COX-2.

t-AUCB and t-TUCB: These sEHIs have been shown to maintain levels of epoxyeicosatrienoic acids (EETs) in vivo and are under development for various diseases aacrjournals.org. Genetic ablation or pharmacological inhibition of sEH has been shown to reduce colonic concentrations of fatty acid diols, including this compound, in obesity-induced colonic inflammation models pnas.org.

TPPU: This sEH inhibitor effectively and significantly blocked sEH metabolites, including dihydroxy-octadecenoic acid (DiHOME), dihydroxy-icosatrienoic acid (DiHETrE), and dihydroxy-octadecadienoic acid (DiHODE), leading to an upregulation of some EpFA species like 12(13)-EpOME mdpi.com.

The table below summarizes the observed effects of sEH inhibition on this compound and its precursor, 15,16-EpODE.

| Compound | Effect of sEH Inhibition | Context | Source |

| 15,16-EpODE | Increased | Tumor tissue (with PTUPB) | aacrjournals.org |

| This compound | Decreased | Rheumatoid arthritis model | nih.govescholarship.org |

| This compound | Reduced | Obesity-induced colonic inflammation | pnas.org |

| This compound | Decreased | Experimental Autoimmune Encephalomyelitis | mdpi.com |

| This compound | No effect | Tumor tissue (with PTUPB) | aacrjournals.org |

Interplay with Other Oxylipin-Generating Pathways (e.g., LOX, COX)

Shared Precursors: Alpha-linolenic acid (ALA), the precursor for this compound, is also metabolized by LOX and COX pathways to produce other oxylipins mdpi.comresearchgate.net. For instance, 15-LOX-1 can transform ALA to 9(S)-HOTrE and 13(S)-HOTrE, while COX-2 metabolizes ALA to 12-HOTrE mdpi.comresearchgate.netnih.gov.

Crosstalk and Modulation: There is evidence of crosstalk between these pathways. For example, some dihydroxylated 15-LOX-derived metabolites of ALA, such as 9,16-DiHOTrE, have been shown to inhibit COX-1 and 5-LOX, thereby affecting prostaglandin (B15479496) and leukotriene production mdpi.comnih.gov. This suggests that metabolites from one pathway can modulate the activity of enzymes in other pathways.

Impact of Disease States: In conditions like non-alcoholic steatohepatitis (NASH), an upregulated LOX pathway has been observed, with higher levels of fatty acid alcohols and ketones derived from C18-PUFAs medrxiv.org. While this compound levels showed an opposite trend in different ethnicities with NASH (higher in Hispanic and lower in Caucasian), this indicates a complex interplay between various oxylipin pathways and disease progression medrxiv.org.

The physiological effects of oxylipins often result from changes in the entire product pattern rather than individual mediators, highlighting the importance of understanding the intricate crosstalk between the LOX, COX, and CYP/sEH pathways in regulating this compound levels and its biological functions uni-wuppertal.dersc.org.

Biological Functions and Cellular Mechanisms of 15,16 Dihode

Role as a Metabolite in Lipid Signaling Cascades

15,16-DiHODE is a downstream metabolite in the cytochrome P450 (CYP) epoxygenase pathway of ALA metabolism. mdpi.comnih.gov This pathway begins with the conversion of ALA into its epoxide form, 15,16-epoxyoctadecadienoic acid (15,16-EpODE), a reaction catalyzed by CYP enzymes, specifically isoforms like CYP2C2 and CYP2CAA. mdpi.com This epoxide is a transient intermediate that is subsequently hydrolyzed into the vicinal diol, this compound, by the action of the soluble epoxide hydrolase (sEH) enzyme. mdpi.compnas.org

The generation of this compound is part of a broader cascade of lipid mediator biosynthesis. Polyunsaturated fatty acids, such as ALA, are released from cell membranes and can be metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and the aforementioned CYP450 pathway. nih.govnih.gov While the COX and LOX pathways lead to the formation of well-known inflammatory mediators like prostaglandins (B1171923) and leukotrienes, the CYP pathway generates epoxides and their corresponding diols. nih.gov The relative flux through these pathways can be influenced by substrate availability and the expression and activity of the respective enzymes. nih.gov

Studies have identified this compound as a significant ALA-derived metabolite in human serum, with its levels sometimes exceeding those of its precursor epoxide. mdpi.com This suggests that the conversion of 15,16-EpODE to this compound is an active and physiologically relevant process.

Table 1: Metabolic Pathway of this compound Click on the headers to sort the table.

| Precursor | Intermediate | Final Metabolite | Key Enzymes |

|---|---|---|---|

| Alpha-Linolenic Acid (ALA) | 15,16-Epoxyoctadecadienoic acid (15,16-EpODE) | 15,16-Dihydroxyoctadecadienoic acid (this compound) | Cytochrome P450 (CYP), Soluble Epoxide Hydrolase (sEH) |

Influence on Cellular Processes (e.g., anti-inflammatory/pro-inflammatory balance)

The influence of this compound on cellular processes, particularly the balance between anti-inflammatory and pro-inflammatory states, is complex and appears to be context-dependent. Generally, vicinal diols formed by sEH are considered to be less active or to possess different activities compared to their parent epoxides. nih.gov The parent epoxide of this compound, 15,16-EpODE, along with other epoxy fatty acids, is often associated with anti-inflammatory effects. nih.gov

Some research suggests that the formation of diols like DiHODEs may contribute to pro-inflammatory responses. pnas.org For instance, other diols derived from different fatty acids have been linked to the promotion of chronic inflammation. However, the specific actions of this compound are still under investigation.

In contrast, some studies have observed that decreased levels of certain diols, including this compound, may be associated with a more robust inflammatory response in certain conditions, suggesting a potential anti-inflammatory or regulatory role. nih.gov For example, in a study on hyperuricemia, decreased plasma levels of this compound were noted, which the authors suggested might promote inflammation. nih.gov Furthermore, dietary supplementation with omega-3 fatty acids, which can alter the balance of lipid mediators, has been shown to affect the levels of this compound. nih.gov

The balance between the epoxide precursor (15,16-EpODE) and the diol (this compound) is a critical factor. Inhibition of the sEH enzyme, which would decrease the formation of this compound and increase the levels of 15,16-EpODE, has been explored as a strategy to enhance anti-inflammatory and pro-resolving pathways. pnas.org

Modulation of Specific Molecular Targets and Receptors (if mechanistic evidence exists, without reference to specific efficacy)

Direct evidence for the binding and modulation of specific molecular targets by this compound is limited. However, the broader class of oxylipins, including related diols, is known to interact with several types of receptors to elicit cellular responses. mdpi.com

One major family of receptors implicated in lipid signaling is the peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com Other diols and hydroxylated fatty acids have been shown to act as agonists for PPARs, particularly PPAR-γ, which is a key regulator of lipid metabolism and inflammation. nih.govacs.org While direct activation of PPARs by this compound has not been extensively documented, it remains a plausible mechanism of action given the structural similarities to other known PPAR ligands.

Another potential class of targets is the G-protein coupled receptors (GPCRs). nih.govmdpi.com Many lipid mediators exert their effects through these cell surface receptors. For example, other dihydroxyoctadecenoic acids (diHODEs) have been shown to signal through GPCRs in certain biological contexts, such as in fungal development. nih.gov It is hypothesized that this compound may also interact with one or more of the numerous orphan GPCRs whose endogenous ligands have not yet been identified.

Interactions with Endogenous Anti-Inflammatory or Pro-Resolving Mediators

The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including resolvins, protectins, and lipoxins. nih.govnih.gov These mediators are typically generated through the COX and LOX pathways from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as the omega-6 fatty acid arachidonic acid. nih.govnih.gov

The biosynthetic pathway of this compound via the CYP450/sEH axis is distinct from the primary pathways that generate SPMs. mdpi.comnih.gov There is currently no direct evidence to suggest that this compound itself is a pro-resolving mediator or that it directly interacts with SPMs or their receptors.

Table 2: Summary of Research Findings on this compound Click on the headers to sort the table.

| Aspect | Finding | Reference |

|---|---|---|

| Biosynthesis | Formed from alpha-linolenic acid via 15,16-EpODE by CYP and sEH enzymes. | mdpi.comnih.gov |

| Presence in Humans | Detected as a major ALA-derived metabolite in human serum. | mdpi.com |

| Inflammatory Role | Its role in inflammation is complex; some studies suggest a pro-inflammatory potential for diols, while others link its decreased levels to inflammation. | pnas.orgnih.gov |

| Precursor Activity | The precursor, 15,16-EpODE, is generally considered to have anti-inflammatory properties. | nih.gov |

| Potential Receptors | May interact with PPARs and G-protein coupled receptors, based on the activity of related lipid mediators. | nih.govnih.govmdpi.comacs.org |

| Relation to SPMs | Biosynthesis pathway is distinct from that of major SPMs; indirect influence on inflammation resolution is possible through pathway crosstalk. | pnas.orgnih.govnih.gov |

Role of 15,16 Dihode in Preclinical Models of Disease Pathogenesis

Inflammation and Immune Response Modulation

Vicinal diols as a class, including 15,16-DiHODE, are often considered to be pro-inflammatory lipid mediators, in contrast to their parent epoxides which can have anti-inflammatory effects. nih.gov This pro-inflammatory action is partly attributed to their role in promoting the chemotaxis of leukocytes, a key process in the inflammatory cascade. nih.gov

Studies using murine models of inflammatory diseases have demonstrated a modulation of this compound levels, suggesting its involvement in inflammatory pathways.

In a collagen-induced arthritis (CIA) mouse model, which mimics rheumatoid arthritis, treatment with a soluble epoxide hydrolase inhibitor (sEHi) led to a significant decrease in plasma levels of this compound compared to the untreated CIA group. escholarship.org This reduction was part of a broader shift in the lipid profile, where the inhibition of sEH enhanced the levels of generally anti-inflammatory epoxides and decreased several pro-inflammatory diols. escholarship.org

Similarly, in preclinical cancer models, the interplay between this compound and the immune response has been investigated. In a study using a bladder tumor model in mice, treatment with an immune checkpoint inhibitor (anti-PD-1) was combined with an sEH inhibitor. pnas.org This combination therapy, which significantly enhanced anti-tumor efficacy, resulted in a notable decrease in plasma levels of this compound compared to treatment with the immune checkpoint inhibitor alone. pnas.org This suggests that reducing the conversion of epoxides to diols like this compound may help mitigate inflammation that can otherwise hinder effective anti-tumor immune responses. pnas.org

| Preclinical Model | Key Findings Related to this compound | Observed Effect on this compound Levels | Source |

| Collagen-Induced Arthritis (CIA) in Mice | Treatment with a soluble epoxide hydrolase inhibitor (sEHi) modulated eicosanoid profiles. | Significant decrease in the sEHi-treated group compared to the untreated CIA group. | escholarship.org |

| Murine Bladder Cancer (MB49 cells) | Combination therapy of anti-PD-1 and an sEH inhibitor enhanced anti-tumor immune response. | Significantly decreased in plasma with combination therapy versus anti-PD-1 alone. | pnas.org |

The influence of this compound extends to the function of specific immune cells. Research on human T lymphocytes, key players in the adaptive immune response, has shown that their secretion of oxylipins is dependent on the available fatty acid precursors. nih.gov In in-vitro studies, activating human CD3+ T lymphocytes in a culture medium with a higher ratio of ALA to linoleic acid led to a five-fold increase in the secretion of this compound. nih.gov This demonstrates that the local fatty acid environment can directly influence the production of this diol by immune cells, potentially altering their functional state and contribution to an immune response. nih.gov In the context of cancer immunotherapy, the reduction of pro-inflammatory diols like this compound by sEH inhibition was associated with a less inflammatory tumor microenvironment, which is often more conducive to the activity of cytotoxic T lymphocytes. pnas.org

Metabolic Disorders

Levels of this compound have been shown to correlate with metabolic disturbances in various murine models, particularly those related to diet-induced obesity and associated complications.

A strong link between hepatic levels of this compound and obesity has been established in diet-induced obesity (DIO) mouse models. researchgate.net In a study comparing different high-fat diets, the consumption of conventional soybean oil, which is rich in polyunsaturated fats, led to significantly increased liver concentrations of this compound. researchgate.net These levels showed a strong positive correlation with body weight across the high-fat diet groups. researchgate.net

Conversely, dietary interventions designed to mitigate obesity have shown a corresponding decrease in this compound. In a mouse model of developing obesity, a diet supplemented with nonfat dry milk (NFDM), which resulted in less body fat compared to a control high-fat diet, also led to a significant decrease in plasma concentrations of this compound. d-nb.info This finding suggests that the reduction in this lipid mediator reflects the improved metabolic and inflammatory phenotype associated with the NFDM-containing diet. d-nb.info

| Study Focus | Animal Model | Diet | Finding | Correlation with Body Weight | Source |

| Soybean Oil-Induced Obesity | C57BL/6J Mice | High-fat diet with conventional soybean oil | Significantly increased this compound in the liver. | Positive (Spearman r = 0.8, P = 0.0009) | researchgate.net |

| Dietary Intervention in Obesity | Diet-Induced Obese (DIO) Mice | High-fat diet with nonfat dry milk (NFDM) | Significantly decreased this compound in plasma. | Inverse relationship implied by reduced adiposity. | d-nb.info |

Further highlighting its role in liver pathology, a study on mouse models of Wilson disease, a genetic disorder leading to copper accumulation and liver damage, found altered hepatic levels of vicinal diols. nih.gov In this specific context of early-stage liver pathology without steatosis, the levels of alpha-linolenic acid-derived this compound were observed to be lower in the disease model mice compared to controls. nih.gov This indicates that the role and regulation of this compound can be highly dependent on the specific type and stage of liver disease.

Neurological and Psychiatric Conditions

Emerging preclinical research points towards the involvement of the sEH pathway and its metabolites, including this compound, in the pathophysiology of neurological and psychiatric disorders. The focus is often on the balance between the parent epoxide and its resulting diol. nih.gov An increased ratio of the diol to the epoxide (e.g., this compound / 15,16-EpODE) is often interpreted as an indicator of increased sEH activity, which has been linked to pro-inflammatory states. nih.govucanr.edu

In mouse models of depression, such as the chronic social defeat stress model, increased expression of the sEH enzyme has been noted in key brain regions like the prefrontal cortex and hippocampus. nih.gov This enzymatic upregulation would favor the conversion of anti-inflammatory epoxides into diols, potentially contributing to neuroinflammation and depressive symptoms. nih.gov While not measuring this compound directly in these models, the findings implicate the pathway responsible for its production in the brain as relevant to stress and depression. nih.gov Furthermore, broader analyses have identified that 9,10-DiHODE and this compound contribute significantly to predictive models of neurological disorders, underscoring their potential as biomarkers in this context. escholarship.org

Involvement in Alzheimer's Disease Pathogenesis in Animal Models

While direct studies focusing on this compound's role in Alzheimer's disease (AD) animal models are not extensively detailed in the provided search results, the broader context of lipid metabolism and neuroinflammation in AD is well-established. Animal models are crucial for understanding AD pathogenesis and for testing potential therapeutic strategies. scienceopen.com These models often replicate key features of AD, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), by genetic modification or chemical induction. scienceopen.comxiahepublishing.com For instance, transgenic mice expressing human genes associated with familial AD develop amyloid plaques and cognitive deficits. xiahepublishing.com The neuroinflammatory response, involving activated glial cells surrounding Aβ plaques, is a critical component of AD pathology that is recapitulated in these models. scienceopen.com

The metabolism of polyunsaturated fatty acids (PUFAs) by cytochrome P450 (CYP) and subsequent hydrolysis by epoxide hydrolases (EH) to form diols is a key pathway in neuroinflammation. nih.gov An analytical method has been developed to quantify oxylipins, including diols like this compound, in the context of neurodegenerative diseases using C. elegans as a model organism. nih.gov This suggests the recognized importance of such metabolites in neurological processes. Although direct evidence linking this compound to AD in murine models is not specified, the established role of related lipid mediators and neuroinflammation in AD animal models provides a strong rationale for its potential involvement. scienceopen.comxiahepublishing.com

Dysregulation in Depression-Like Phenotypes in Murine Models

Preclinical studies have demonstrated a clear link between the soluble epoxide hydrolase (sEH) pathway, which produces diols like this compound, and depression. In murine models of depression, increased sEH protein expression has been observed in key brain regions such as the prefrontal cortex, striatum, and hippocampus. frontiersin.org Furthermore, sEH inhibitors have shown antidepressant-like effects in animal models of depression. frontiersin.orgnih.gov This is supported by findings that sEH knockout mice exhibit resilience to stress. frontiersin.org

The mechanism is thought to involve the modulation of neuroinflammation and brain-derived neurotrophic factor (BDNF) signaling. frontiersin.org Inflammation or stress can elevate sEH expression, leading to the increased metabolism of anti-inflammatory epoxy fatty acids into their corresponding diols. frontiersin.org This shift can negatively impact BDNF-TrkB signaling and synaptogenesis, contributing to depressive symptoms. frontiersin.org Animal models of depression are essential for investigating these molecular mechanisms and for the initial screening of potential antidepressant compounds. mdpi.comrovedar.com Although not directly stating that this compound levels are altered in these models, the dysregulation of the sEH pathway strongly implicates its products. frontiersin.orgnih.gov

Altered Ratios in Anorexia Nervosa Observations (preclinical correlation)

In the context of anorexia nervosa (AN), preclinical correlations point to a dysregulation of the sEH pathway. Studies have shown that the ratio of this compound to its precursor, 15,16-EpODE, derived from alpha-linolenic acid (ALA), is higher in both ill and recovered AN patients compared to healthy controls. nih.gov This suggests an increased in vivo activity of sEH in individuals with AN. frontiersin.org

Animal models, such as the activity-based anorexia (ABA) model, are used to study the neurobiological underpinnings of AN. diva-portal.org These models have revealed alterations in eicosanoids, which are signaling molecules derived from PUFAs, in brain regions that regulate feeding behavior. diva-portal.org The findings from human studies showing altered this compound ratios provide a strong preclinical correlation, suggesting that similar dysregulations may be present in these animal models and contribute to the pathophysiology of the disorder. frontiersin.orgnih.gov

Cancer Research (Preclinical Focus)

Effects on Tumor Microenvironment in Murine Cancer Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. frontiersin.orgmdpi.com Murine cancer models, such as syngeneic tumor models where cancer cell lines are implanted into immunocompetent mice, are invaluable for studying the TME. mdpi.comnih.gov

Research using murine bladder cancer models has shown that treatment with immune checkpoint inhibitors (ICIs) like anti-PD-1 can induce the expression of Ephx2, the gene encoding sEH, in the tumor tissue. pnas.org This upregulation of sEH can lead to an increase in pro-inflammatory diols. In a study on mice with bladder cancer, combination therapy with an sEH inhibitor and anti-PD-1 led to a significant decrease in the plasma levels of this compound compared to treatment with anti-PD-1 alone. pnas.org This suggests that this compound may contribute to a pro-tumorigenic microenvironment and that its reduction could enhance the efficacy of immunotherapy.

Mechanistic Insights into Anti-Tumor Efficacy with sEH Modulation in Preclinical Models

Modulating the sEH pathway has emerged as a promising strategy to enhance anti-tumor therapies in preclinical models. The inhibition of sEH prevents the degradation of anti-inflammatory epoxy fatty acids, thereby promoting an anti-tumor environment. pnas.org

In a patient-derived xenograft (PDX) model of bladder cancer, a dual inhibitor of COX-2 and sEH, known as PTUPB, was investigated. nih.govaacrjournals.orgaacrjournals.orggoogle.com While PTUPB treatment increased the levels of sEH substrates like 15,16-EpODE, it did not have a significant effect on the levels of this compound in the tumor tissue. nih.govaacrjournals.orgaacrjournals.orggoogle.com However, in a different study using a murine bladder cancer model, combination treatment with an sEH inhibitor and anti-PD-1 did result in decreased plasma levels of this compound. pnas.org This suggests that the effect of sEH inhibition on this compound levels can be context-dependent. The overarching mechanism involves shifting the balance from pro-inflammatory diols to anti-inflammatory epoxides, thereby reducing cancer-associated inflammation and enhancing the efficacy of treatments like immunotherapy and chemotherapy. pnas.orggoogle.com

Pain Pathways

Preclinical research has implicated fatty acid diols, including those produced by sEH, in pain signaling. mdpi.com The general principle is that while CYP-derived epoxy fatty acids are often anti-nociceptive, their conversion to diols by sEH can result in pro-nociceptive molecules. mdpi.com

In a murine model of collagen-induced arthritis (CIA), treatment with an sEH inhibitor led to a significant decrease in the plasma levels of this compound. escholarship.org This reduction in the diol was associated with the anti-inflammatory and pain-reducing effects of sEH inhibition observed in the study. escholarship.org These findings suggest that this compound may act as a pro-inflammatory mediator that contributes to pain in inflammatory conditions.

| Research Area | Animal Model | Key Findings Related to this compound |

| Anorexia Nervosa | Preclinical Correlation (Human) | Higher ratio of this compound to 15,16-EpODE in ill and recovered patients. frontiersin.orgnih.gov |

| Cancer | Murine Bladder Cancer | Combination of sEH inhibitor and anti-PD-1 decreased plasma this compound. pnas.org |

| Cancer | PDX Bladder Cancer | Dual COX-2/sEH inhibitor PTUPB had no effect on tumor this compound levels. nih.govaacrjournals.orgaacrjournals.orggoogle.com |

| Pain | Murine Collagen-Induced Arthritis | sEH inhibitor treatment significantly decreased plasma this compound. escholarship.org |

Contribution to Nociception in Animal Models

The lipid mediator 15,16-dihydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (this compound) is a vicinal diol metabolite derived from the cytochrome P450 (CYP) pathway metabolism of α-linolenic acid (ALA). nih.govnih.gov It is formed through the hydrolysis of its parent epoxide, 15(16)-EpODE, a reaction catalyzed by the soluble epoxide hydrolase (sEH) enzyme. nih.govnih.govportlandpress.com In preclinical research, a functional antagonism is often observed between parent epoxy fatty acids (EpFAs), which are generally anti-inflammatory and analgesic, and their corresponding diol metabolites, which can be pro-inflammatory and contribute to pain perception. nih.govescholarship.org

Research using animal models of inflammatory pain has implicated diols in promoting nociceptive responses. The conversion of EpFAs to diols by sEH is a key regulatory point. While EpFAs can resolve inflammation and reduce pain, certain diols promote it, in part by facilitating the chemotaxis of immune cells like monocytes. nih.govucanr.edu The inhibition of the sEH enzyme has been explored as a strategy to reduce the formation of these pro-inflammatory diols and stabilize the beneficial EpFAs. nih.gov

In a mouse model of collagen-induced arthritis (CIA), a condition characterized by significant inflammatory pain, the role of these lipid mediators has been investigated. nih.gov Treatment with an sEH inhibitor (sEHi) resulted in a significant decrease in the plasma levels of several diols, including this compound, compared to the untreated arthritis group. nih.govescholarship.org This reduction in diol levels was associated with the analgesic effects of sEH inhibition previously reported in this model, suggesting that this compound contributes to the inflammatory pain state. nih.gov

While the direct mechanism for this compound in nociception is still under investigation, related oxidized linoleic acid metabolites, such as 12,13-DiHOME, have been shown to mediate thermal hyperalgesia by activating Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation. nih.govportlandpress.com This suggests a potential mechanism whereby vicinal diols can directly influence the activity of sensory neurons to enhance pain perception. researchgate.net

Research Findings on this compound in a Preclinical Nociception Model

The following table summarizes key findings from a preclinical study investigating the modulation of this compound levels in a recognized animal model of inflammatory pain.

| Animal Model | Condition | Intervention | Key Finding for this compound | Associated Outcome |

| Mouse | Collagen-Induced Arthritis (CIA) | Administration of a soluble epoxide hydrolase inhibitor (sEHi) | A significant decrease in the plasma concentration of this compound was observed in the sEHi-treated group compared to the untreated CIA group. nih.govescholarship.org | The reduction in diol levels, including this compound, correlates with the reported reduction in inflammatory pain in this model. nih.gov |

Analytical Methodologies for 15,16 Dihode Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the state-of-the-art technique for oxylipin analysis, having largely superseded older methods like gas chromatography-mass spectrometry (GC/MS) and LC with ultraviolet (UV) detection wikipedia.orgflybase.orgnih.gov. This powerful approach offers high selectivity and sensitivity, which is achieved through narrow chromatographic peaks and selective MS/MS detection lipidmaps.orghmdb.ca. Modern LC-MS/MS systems, typically employing high-sensitivity triple quadrupole or Q-Trap mass spectrometers coupled with electrospray ionization (ESI) in negative-ion mode, are commonly used for targeted oxylipin profiling wikipedia.orgflybase.orgnih.gov. The Multiple Reaction Monitoring (MRM) mode is frequently utilized, allowing for the simultaneous detection of a large number of lipids by monitoring specific precursor-to-product ion transitions wikipedia.orgflybase.orgnih.gov. This enables the quantification of 100-200 lipids per sample, with sufficient data points captured across each peak for reliable quantification wikipedia.org.

Targeted Quantitation in Biological Matrices (e.g., plasma, tissues, cell culture supernatant)

Targeted quantification of 15,16-DiHODE and other oxylipins is routinely performed across various biological matrices. These include human plasma nih.govlipidmaps.orgdeakin.edu.aunih.govfrontiersin.orgwikidata.org, rat plasma uni.lu, cell culture supernatants and cells lipidmaps.orguni.lucaymanchem.com, UHT milk uni.luguidetopharmacology.org, mouse brain tissue lipidmaps.org, Caenorhabditis elegans uni.lu, and plant oils nih.gov.

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous profiling of 57 targeted oxylipins, including this compound, derived from major polyunsaturated fatty acids (PUFAs) such as linoleic acid (LA), arachidonic acid (AA), alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) lipidmaps.org. This method demonstrated excellent quantitative characteristics in human plasma, including good linearity (R = 0.990–0.999), acceptable reproducibility (relative standard deviation (RSD) < 20% for most analytes), accuracy (67.8% to 129.3%), and recovery (66.8% to 121.2%) lipidmaps.org.

For this compound, specific MRM transitions are employed for quantification. For instance, a common transition is 311.2 > 223.00 uni.lu. The method's sensitivity is high, with reported lower limits of quantification (LLOQ) for this compound as low as 0.063 nM in some validated analytical methods uni.luuni.lu. This high sensitivity is crucial given the often low endogenous concentrations of oxylipins in biological samples wikipedia.orgflybase.org.

Table 1 provides an example of quantitative characteristics for this compound in a targeted LC-MS/MS profiling method.

| Analyte | Precursor > Product Ion (m/z) | Retention Time (min) | LLOQ (nM) | LOD (nM) | ULOQ (nM) |

| This compound | 311.20 > 223.00 | 6.31 | 0.063 | 0.021 | 50 |

| 12,13-DiHODE | 311.20 > 183.00 | 6.33 | 1.250 | 0.416 | 1000 |

| 9,10-DiHODE | 311.20 > 201.00 | 6.35 | 0.063 | 0.021 | 25 |

| Note: Data extracted from uni.luuni.lu. LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; ULOQ: Upper Limit of Quantification. |

Chromatographic Separation Techniques (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a widely adopted chromatographic technique in oxylipin analysis due to its ability to provide superior resolution and faster separation times compared to conventional HPLC nih.govlipidmaps.orgnih.govmetabolomicsworkbench.org. For this compound and other oxylipins, reversed-phase C18 columns are commonly utilized nih.govlipidmaps.orguni.lu. These columns, often with sub-2-µm particles, enable efficient separation into narrow chromatographic peaks that are well-retained and resolved from isobars flybase.orglipidmaps.orguni.lu.

Typical mobile phase compositions involve gradients of water containing a small percentage of an acid (e.g., 0.1% acetic acid or 0.01% acetic acid with 1 mM ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) and/or methanol (B129727) nih.govlipidmaps.orguni.lu. The specific gradient and column temperature are optimized to achieve optimal separation of the diverse range of oxylipins, which elute based on their polarity, number of double bonds, and acyl chain length nih.gov. This optimized UPLC separation is crucial for resolving isomeric and isobaric species, ensuring accurate quantification in complex biological samples nih.govlipidmaps.org.

Sample Preparation Strategies for Oxylipin Analysis

Effective sample preparation is a critical step for the reliable quantitative analysis of oxylipins, given their typically low endogenous concentrations and susceptibility to degradation or artefactual oxidation during handling wikipedia.orgflybase.orgnih.gov. Inappropriate collection, pretreatment, and storage can significantly influence the detected oxylipin pattern wikipedia.org.

Key strategies employed in sample preparation for oxylipin analysis, particularly relevant for this compound, include:

Protein Precipitation: This initial step helps to remove high-abundance proteins from biological matrices, which can interfere with downstream analytical steps lipidmaps.org.

Solid Phase Extraction (SPE): SPE is the most frequently used and highly effective method for extracting oxylipins from biological samples. It serves to reduce levels of interfering molecules (e.g., phospholipids, neutral lipids) and concentrate the analytes of interest into an LC-MS-compatible solvent flybase.orgnih.govlipidmaps.orgmdpi.com. Mixed-mode SPE cartridges, such as Waters Oasis MAX, are commonly employed due to their ability to combine reversed-phase and anion-exchange properties, which are beneficial for extracting slightly acidic oxylipins flybase.orgnih.gov.

Liquid-Liquid Extraction (LLE): While less common for comprehensive profiling than SPE, LLE with solvents like ethyl acetate (B1210297) can also be used for efficient extraction flybase.org.

Addition of Antioxidants: To minimize artefactual oxidation of polyunsaturated fatty acids and their oxylipin products, which can be accelerated by free transition metals, antioxidants such as butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) are often added to samples during collection and preparation wikipedia.orglipidmaps.orgnih.gov.

Internal Standards: The use of stable isotope-labeled internal standards is paramount for accurate quantification. These deuterated versions of selected oxylipins are added prior to extraction to normalize for potential analyte loss during sample preparation and to correct for matrix effects during mass spectrometry analysis nih.govuni.lu. This ensures the reproducibility and accuracy of the quantification uni.lu.

Standardization of Procedures: Careful standardization of all steps, from sample collection to MS analysis, is essential to ensure reliable quantitative analysis wikipedia.org. This includes controlled storage conditions (e.g., -80°C) to prevent degradation flybase.org.

These rigorous sample preparation strategies are fundamental to obtaining accurate and reproducible oxylipin profiles, enabling meaningful biological interpretations.

Interactions and Crosstalk with Other Biological Molecules and Pathways

Relationship with Other Alpha-Linolenic Acid (ALA)-Derived Oxylipins (e.g., 9,10-DiHODE, 12,13-DiHODE, EpODEs)

15,16-DiHODE is a significant metabolite in the alpha-linolenic acid (ALA) metabolic pathway. It is primarily formed through the hydrolysis of its precursor, 15,16-epoxyoctadecadienoic acid (15,16-EpODE), a reaction catalyzed by the soluble epoxide hydrolase (sEH) enzyme. mdpi.comportlandpress.com The formation of these oxylipins begins with the cytochrome P450 (CYP) epoxygenase activity, particularly isoforms CYP2C2 and CYP2CAA, which metabolize ALA into various epoxy-octadecadienoic acids (EpODEs), including 9,10-EpODE, 12,13-EpODE, and 15,16-EpODE. These epoxides are then converted into their corresponding dihydroxyoctadecadienoic acids (DiHODEs) by sEH. mdpi.comportlandpress.com

Research indicates that this compound is a predominant ALA-derived metabolite in human serum, often found at higher levels than its corresponding epoxide, 15,16-EpODE. mdpi.com In comparison, the levels of other ALA-derived diols such as 9,10-DiHODE and 12,13-DiHODE are generally lower in human serum. mdpi.com The ratios of DiHODE to EpODE, such as 9,10-DiHODE/9,10-EpODE and this compound/15,16-EpODE, serve as markers for in vivo sEH activity, reflecting the conversion rate of epoxides to their diol forms. medrxiv.org Dietary interventions, such as ALA supplementation, have been shown to increase plasma levels of these CYP450-derived ALA oxylipins, including 9(10)-EpODE, 12(13)-EpODE, and 15(16)-EpODE, highlighting the influence of diet on their circulating concentrations. mdpi.com Furthermore, studies have observed an increase in DiHFAs (dihydroxy fatty acids) derived from n-3 ALA, including this compound and 9,10-DiHODE, following specific dietary intake in control groups. medrxiv.org

The table below summarizes the relationship and relative abundance of key ALA-derived oxylipins:

| Compound Class | Specific Compounds | Precursor | Enzyme for Conversion | Relative Abundance in Human Serum |

| EpODEs | 9,10-EpODE | ALA | CYP epoxygenase | Measurable |

| 12,13-EpODE | ALA | CYP epoxygenase | Measurable | |

| 15,16-EpODE | ALA | CYP epoxygenase | High (followed by this compound) mdpi.com | |

| DiHODEs | 9,10-DiHODE | 9,10-EpODE | Soluble Epoxide Hydrolase (sEH) | Lower mdpi.com |

| 12,13-DiHODE | 12,13-EpODE | Soluble Epoxide Hydrolase (sEH) | Lower mdpi.com | |

| This compound | 15,16-EpODE | Soluble Epoxide Hydrolase (sEH) | Major ALA-derived metabolite mdpi.com |

Influence on and by Other Lipid Mediator Systems (e.g., eicosanoids, docosanoids)

Oxylipins, encompassing a broad range of enzymatic and non-enzymatic metabolites of polyunsaturated fatty acids (PUFAs), function as potent lipid mediators, including well-known classes like eicosanoids and docosanoids. nih.gov While 18-carbon PUFAs such as ALA are generally considered less efficient substrates for oxidative enzymes compared to their 20- or 22-carbon counterparts (which are precursors to eicosanoids and docosanoids), their higher endogenous levels often result in significant concentrations of their derived oxylipins. portlandpress.comnih.gov

This compound, as an ALA-derived oxylipin, exists within this intricate lipid mediator network. Dietary interventions designed to modulate lipid profiles have demonstrated an interplay between different lipid mediator systems. For instance, a combined dietary approach involving a low linoleic acid diet, with or without added omega-3 fatty acids, led to a significant increase in plasma levels of both ALA-derived this compound and arachidonic acid (AA)-derived PGF2a (a prostaglandin (B15479496), which is an eicosanoid). mdpi.com This suggests that dietary modifications influencing ALA metabolism can concurrently impact the production of other lipid mediators, including eicosanoids.

Furthermore, the functional implications of these conversions are noteworthy. CYP-derived epoxy oxylipins are generally recognized for their anti-nociceptive (pain-reducing) properties. However, their subsequent hydrolysis by sEH into diols, such as DiHODEs, can lead to compounds with pro-nociceptive effects. mdpi.com This highlights a critical regulatory point in the lipid mediator system where the balance between epoxides and diols can influence physiological responses, including pain, a process often modulated by eicosanoids. The broader context of oxylipins indicates their involvement in regulating inflammation and immune responses, placing this compound within this regulatory framework, even if its specific direct influence on individual eicosanoids or docosanoids is still an area of ongoing research. nih.govsciex.com

Modulation of Gene Expression and Protein Activity Related to Metabolic Pathways

The direct and specific modulation of gene expression and protein activity by this compound, particularly concerning metabolic pathways, is an area where detailed research findings are currently limited. While oxylipins in general are known to exert biological effects through various mechanisms, including the regulation of gene expression, specific data for this compound are not extensively documented in the available literature.

Broader studies on other oxylipins provide insights into potential mechanisms. For example, 13-hydroxyoctadecadienoic acid (13-HODE), another oxylipin, has been shown to act as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression related to lipid metabolism, glucose homeostasis, and inflammation. nih.gov Additionally, both 9-HODE and 13-HODE are known to regulate the expression of fatty acid binding protein 4 (FABP4) in macrophages, indicating their involvement in lipid transport and metabolism at the gene expression level. nih.gov

It is important to note that inferring metabolic pathway activity solely from gene expression data can be challenging, as protein expression does not always directly correlate with gene expression, and metabolic enzyme activity can be further regulated by post-translational modifications. biorxiv.org However, the general principle that metabolites can influence epigenetic modifications and thereby modulate the activity of chromatin-modifying enzymes, ultimately affecting gene expression, is well-established in cellular biology. frontiersin.org While this mechanism applies broadly to various metabolites, specific evidence linking this compound to such direct modulation of metabolic gene expression or protein activity requires further dedicated research. Current understanding suggests that "very little is known about the effects of ALA-derived oxylipins" regarding their direct involvement in the mechanisms of various physiological effects or diseases. nih.gov

Future Research Directions and Translational Perspectives Mechanistic

Elucidating the Precise Biological Roles of 15,16-DiHODE Stereoisomers

A significant frontier in understanding this compound involves the detailed elucidation of the precise biological roles of its various stereoisomers. The biological activity of oxylipins is intrinsically linked to their specific stereochemical structures. uni-wuppertal.dechemrxiv.org For instance, the effects of other dihydroxylated fatty acids have been shown to be isomer-dependent. mdpi.com Current analytical methods face challenges in effectively discriminating between specific constitutional isomers and stereoisomers within complex biological matrices. uni-wuppertal.dechemrxiv.org

Future research must prioritize the full characterization of the diverse structures that can be formed through both enzymatic and non-enzymatic pathways, with a particular focus on their stereochemistry. nih.gov Advances in analytical techniques, such as multiple heart-cutting achiral-chiral 2D-LC-MS, are proving instrumental in enabling the precise determination of enantiomeric fractions and concentrations, which is paramount for deciphering their formation routes and specific biological activities. chemrxiv.org Despite its established presence as an ALA-derived oxylipin, the specific roles of this compound, including its stereoisomers, in immune function and other physiological processes are yet to be definitively determined. frontiersin.org

Investigation of this compound in Novel Disease Models (Preclinical)

Preclinical investigations into the role of this compound in novel disease models represent a crucial future research direction. Existing studies have indicated that this compound levels are lower in individuals experiencing tuberculosis (TB) treatment failure, suggesting a potential protective role for ALA and its derivative in TB incidence. ersnet.orgersnet.org Further preclinical studies are needed to mechanistically clarify how diminished levels of this compound might contribute to an increased risk of TB treatment failure. ersnet.org

Furthermore, this compound has been observed to positively correlate with soybean oil-induced obesity in mouse models. frontiersin.org Given its derivation from ALA and its connection to inflammatory pathways, future preclinical research could extend to exploring its involvement in models of neurodegenerative diseases, where oxylipins are increasingly recognized as significant mediators. mdpi.comnih.gov The impact of dietary and microbial-derived linoleic acid metabolites on asthma also suggests a role for octadecanoids, including this compound, necessitating further cellular, animal, and longitudinal studies to establish mechanistic links. ersnet.org

Development of Advanced Analytical Techniques for Comprehensive Profiling

The continued development of advanced analytical techniques is essential for the comprehensive profiling of this compound and other oxylipins. Ultra-high-pressure liquid chromatography-mass spectrometry (LC-MS/MS) is already a widely employed technique for their quantification. escholarship.org

Future advancements in lipidomics aim to integrate lipidomic data with genomic and proteomic data, facilitating a holistic understanding of cellular metabolism and enabling the identification of novel disease biomarkers. azolifesciences.commdpi.com Addressing current inconsistencies in research, there are ongoing efforts to standardize naming conventions and enhance the rigor of analytical methods and reporting for oxylipins. nih.gov A persistent challenge lies in the precise discrimination of isomers and stereoisomers, which is critical due to their distinct biological activities. uni-wuppertal.dechemrxiv.org Techniques such as achiral-chiral 2D-LC-MS are continually being refined to improve this capability. chemrxiv.org The ongoing need for more sensitive and specific methods to quantify this compound, its related epoxides, and its stereoisomers across diverse biological matrices (e.g., plasma, tissues, cell cultures) at physiologically relevant low concentrations remains a key area for analytical innovation. chemrxiv.orgnih.gov

Exploring the Therapeutic Potential of Modulating this compound Metabolism (Mechanistic Studies)

Exploring the therapeutic potential through mechanistic modulation of this compound metabolism is a critical area for future research. As this compound is a product of sEH-mediated hydrolysis of 15,16-EpODE, modulating sEH activity offers a pathway to alter this compound levels. mdpi.comresearchgate.netnih.gov Inhibition of sEH is a promising therapeutic strategy for various inflammatory conditions, as it stabilizes anti-inflammatory epoxy fatty acids while reducing the formation of their diol products, which can be pro-inflammatory. nih.govnih.govpnas.orgfrontiersin.orgnih.govescholarship.orgresearchgate.net

Mechanistic studies are imperative to fully understand the functional roles of octadecanoids, including this compound, and to identify the specific factors that influence their biosynthesis and the fidelity of their formation pathways. nih.gov While correlations between this compound levels and conditions such as obesity and TB treatment failure have been observed, direct therapeutic modulation of this compound (e.g., inhibiting its formation or enhancing its degradation) requires in-depth mechanistic studies to predict and understand the downstream biological consequences. ersnet.orgfrontiersin.org For example, determining whether the lower levels of this compound in TB treatment failure are a causative factor or a consequence, and whether increasing its levels therapeutically would be beneficial, demands rigorous mechanistic investigation. ersnet.orgersnet.org Furthermore, the investigation of specific receptors for octadecanoids should be a priority for future research to uncover their signaling mechanisms. nih.gov

Understanding Dietary and Environmental Influences on this compound Levels and Biological Impact

Future research must delve deeper into understanding the intricate dietary and environmental influences on this compound levels and their subsequent biological impact. As an ALA-derived oxylipin, this compound levels are demonstrably influenced by dietary intake of ALA. mdpi.comfrontiersin.orgescholarship.orgnih.gov Studies have shown that adjusting the essential fatty acid (EFA) ratio in the diet, particularly by increasing dietary ALA, can significantly elevate the levels of ALA-derived oxylipins, including this compound. frontiersin.org This highlights the potential for targeted dietary interventions to modulate this compound levels and their associated biological effects.

Moreover, dietary oxidized lipids can perturb endogenous fatty acid metabolism and oxylipin production, potentially influencing inflammatory responses. nih.gov For instance, the consumption of oxidized olive oil has been linked to elevated levels of LA and ALA-derived epoxides and their diols, including this compound. nih.gov Beyond diet, environmental factors such as exposure to anthropogenic pollution can also significantly impact oxylipin profiles; for example, this compound levels were observed to increase in damselfly larvae exposed to effluent. diva-portal.org Future research is crucial to identify the most relevant oxylipins affected by environmental insults and to understand their variations across different species and habitats. diva-portal.org Given that both genetic and environmental factors contribute to variations in lipid pathways, future studies should also explore the synergistic effects of dietary fat and the microbiome on lipid mediators such as this compound. escholarship.org Specific dietary interventions, like low linoleic acid diets supplemented with or without omega-3 fatty acids, have been shown to alter plasma levels of ALA-derived this compound, underscoring the need for further studies to establish definitive links between these dietary changes, mechanistic pathways, and clinical outcomes. mdpi.com

Conclusion

Summary of 15,16-DiHODE's Established Biological Significance

15,16-dihydroxy-9Z,12Z-octadecadienoic acid (this compound) is an oxygenated metabolite, or oxylipin, derived from the essential omega-3 polyunsaturated fatty acid, α-linolenic acid (ALA). mdpi.comcaymanchem.com Its formation is a multi-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases, which convert ALA into 15,16-epoxy-octadecadienoic acid (15,16-EpODE). mdpi.comportlandpress.com This epoxide intermediate is subsequently hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme to form the vicinal diol, this compound. mdpi.comportlandpress.comnih.gov As such, the ratio of this compound to its precursor 15,16-EpODE is often used as an indicator of in vivo sEH activity. frontiersin.orgnih.gov

This compound has been quantified in various biological systems, establishing its presence as an endogenous signaling molecule. In human serum, it is considered a major metabolite of ALA, with measured concentrations notably higher than many other oxylipins. mdpi.comnih.gov For instance, one study identified this compound as the primary ALA-derived metabolite in the serum of both normolipidemic and hyperlipidemic men, with concentrations around 11 nM. nih.gov Its levels can also be influenced by diet and therapeutic interventions. mdpi.comd-nb.info

While the full scope of its biological function is still under investigation, several studies have linked this compound to specific physiological and pathological conditions. In reproductive biology, elevated concentrations of this compound have been observed in the corpora lutea of pregnant cattle, suggesting a potential role in the maintenance of pregnancy. caymanchem.commdpi.com

Alterations in this compound levels or its ratio to 15,16-EpODE have been associated with several diseases:

Anorexia Nervosa : Patients with anorexia nervosa, both during the illness and after recovery, have been found to have a higher this compound to 15,16-EpODE ratio compared to healthy individuals, pointing to potentially elevated sEH activity in this condition. frontiersin.orgnih.gov

Wilson Disease : In a mouse model of Wilson disease, a genetic disorder of copper metabolism, hepatic levels of this compound were found to be significantly lower, indicating a dysregulation of the CYP and sEH pathways in the context of this disease. nih.gov

Arthritis : In a mouse model of collagen-induced arthritis, treatment with an sEH inhibitor led to a significant decrease in plasma levels of this compound, which correlated with reduced disease severity. escholarship.org

Cancer : The modulation of this compound levels has been observed in cancer models. For example, in mice with bladder cancer, combination therapy with an sEH inhibitor and immunotherapy significantly decreased plasma levels of this compound, suggesting its involvement in tumor-related inflammation and the response to treatment. pnas.org

These findings collectively establish this compound as a bioactive lipid mediator whose presence and concentration are relevant to a range of biological states, from normal physiological processes to diverse pathologies.

Outstanding Questions and Opportunities for Mechanistic Research in the Field of Lipid Mediators

The study of lipid mediators, including oxylipins like this compound, is a rapidly evolving field that has unveiled a complex network of signaling molecules crucial for health and disease. frontiersin.orgfrontiersin.org Despite progress, significant questions and research opportunities remain, particularly concerning the specific roles of individual mediators.

A primary outstanding question revolves around the precise biological functions and mechanisms of action for many vicinal diols, including this compound. mdpi.combovinedb.ca While their epoxy fatty acid precursors (like 15,16-EpODE) are often characterized as having anti-inflammatory, analgesic, and pro-resolving properties, the biological activities of their corresponding diols are less understood and may even be opposing. nih.govpnas.org It is crucial to determine whether this compound acts as a functional signaling molecule in its own right, a less active degradation product, or a mediator with distinct, potentially pro-inflammatory, effects. The specific receptors and downstream cellular targets for this compound have yet to be identified, representing a major gap in understanding its signaling cascade.

Further research is needed to elucidate how the dynamic balance between this compound and its precursor 15,16-EpODE is regulated and how this "epoxide-to-diol" ratio influences cellular and tissue responses. nih.govahajournals.org This balance is controlled by the activity of sEH, making this enzyme a critical node for investigation. Understanding the factors that regulate sEH expression and activity in different tissues and disease states will be key to deciphering the functional consequences of altered this compound levels.

The field presents numerous opportunities for mechanistic research. The development and application of advanced lipidomic techniques are essential for accurately quantifying the full spectrum of lipid mediators and tracking their dynamic changes in complex biological systems. uni-wuppertal.de There is a pressing need to investigate the crosstalk between the CYP-epoxygenase pathway that produces this compound and other major lipid mediator pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. mdpi.com This integrated approach will be vital for understanding the complete lipid mediator network that governs inflammatory responses and their resolution. nih.govnih.gov

Finally, the therapeutic potential of targeting this pathway remains a significant opportunity. Investigating the effects of novel sEH inhibitors on this compound levels in various preclinical models of inflammatory diseases, neurological disorders, and cancer could pave the way for new therapeutic strategies aimed at resolving inflammation and restoring tissue homeostasis. escholarship.orgpnas.org

Q & A

Q. Methodological Guidance

- Use standardized reference materials (e.g., Avanti Polar Lipids).

- Implement intra-laboratory reproducibility tests with blinded replicates.

- Report lipid concentrations as pmol/g tissue or pmol/mL plasma, normalized to internal standards .

- Adhere to MISB (Metabolomics Standards Initiative for Biofluids) guidelines for data reporting .

How can contradictory findings about this compound’s role in disease be resolved?

Data Contradiction Analysis

Conflicting results (e.g., protective vs. pathogenic roles) may stem from differences in experimental models (mice vs. humans) or disease stages. Meta-analyses using random-effects models can quantify heterogeneity, while Mendelian randomization studies may clarify causality. For example, Mendelian approaches linking EPHX2 variants to clinical outcomes could validate this compound’s role in TB progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |